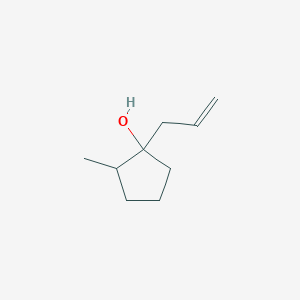

2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol

Beschreibung

2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a methyl group at position 2 and a propenyl (allyl) group at position 1. Its molecular formula is C₉H₁₆O, with a hydroxyl group making it a secondary alcohol.

Eigenschaften

Molekularformel |

C9H16O |

|---|---|

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

2-methyl-1-prop-2-enylcyclopentan-1-ol |

InChI |

InChI=1S/C9H16O/c1-3-6-9(10)7-4-5-8(9)2/h3,8,10H,1,4-7H2,2H3 |

InChI-Schlüssel |

HLIRWNMOSGOEGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC1(CC=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol typically involves:

- Construction of the cyclopentane ring with appropriate substitution.

- Introduction of the allyl group (prop-2-en-1-yl) at the 1-position.

- Installation or transformation of the hydroxyl group at the 1-position.

- Control of stereochemistry at the substituted centers.

Two main synthetic approaches are reported in the literature:

- Ring-Closing Metathesis (RCM) of diolefins to form the cyclopentane ring bearing allylic substituents.

- Functional group transformations starting from hexose-derived cyclopentane intermediates.

Ring-Closing Metathesis (RCM) Approach

One of the most efficient methods to prepare cyclopentanol derivatives with allyl substituents is via RCM of diolefins followed by functional group modifications.

- Preparation of diolefin precursors bearing allyl groups.

- Application of Grubbs catalysts (first or second generation) to induce RCM, forming the cyclopentane ring.

- Subsequent oxidation or reduction steps to introduce the hydroxyl group at the desired position.

- Starting from a protected sugar derivative (e.g., d-mannose or d-galactose), selective protection and oxidation yield ketone intermediates.

- Wittig olefination introduces allyl groups at ketone and anomeric positions, generating diolefins.

- RCM using Grubbs catalyst produces cyclopentenol intermediates.

- Oxidation and esterification steps yield cyclopentenecarboxylic acid derivatives.

- Aza-Michael addition or other nucleophilic additions finalize functionalization.

This approach yields the cyclopentanol with allyl substituents in moderate to high yields (up to 90% in RCM step), with overall yields of 34-40% over multiple steps depending on the starting sugar and protecting groups used.

Functional Group Transformations

After cyclopentane ring formation, functional group transformations such as selective oxidation, methylation, and deprotection are used to install the hydroxyl group and allyl substituent precisely.

- Selective oxidation of primary or secondary alcohols to ketones or aldehydes (e.g., using Dess–Martin periodinane) enables further olefination.

- Wittig or olefination reactions introduce the allyl (prop-2-en-1-yl) group.

- Methylation and deprotection steps adjust the protection pattern to facilitate subsequent cyclization.

- Aza-Michael addition reactions can be employed to introduce amino groups stereoselectively, which is relevant when synthesizing β-amino acid derivatives from these cyclopentane intermediates.

These transformations are carefully optimized to maintain stereochemical integrity and maximize yields.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of primary OH | TBDPS-Cl, base | 90-95 | Selective silyl protection of primary hydroxyl |

| Oxidation of free OH | Dess–Martin periodinane | 85-90 | Converts alcohol to ketone |

| Wittig olefination | Phosphonium ylide, base | 80-85 | Double olefination at ketone and anomeric C |

| Methylation of free OH | Methyl iodide, base | 85-90 | Protects hydroxyl group |

| Deprotection of silyl ether | TBAF (tetrabutylammonium fluoride) | 90 | Removes silyl protecting group |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst (1st or 2nd generation) | 85-90 | Forms cyclopentene ring |

| Oxidation to carboxylic acid | TEMPO, NaClO/NaClO2 or spontaneous oxidation | 80-90 | Converts aldehyde intermediate to acid |

| Esterification | NaHCO3, MeI | 85-97 | Methyl ester formation |

| Aza-Michael addition | Benzylamine or p-methoxybenzylamine | 90-91 | Stereoselective addition to conjugated double bond |

Data compiled from stereoselective syntheses of polyhydroxylated cyclopentane β-amino acids, which share key intermediates and reaction steps with the synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol.

Mechanistic Insights and Stereochemistry

- The RCM reaction proceeds via a metal-carbene intermediate formed by the Grubbs catalyst, which promotes intramolecular olefin metathesis to close the ring, favoring 5-membered ring formation due to enthalpic and entropic factors.

- Wittig olefination is stereoselective, producing predominantly the E- or Z-alkene depending on the ylide and reaction conditions.

- Protection and deprotection steps are critical to control the regioselectivity and prevent side reactions.

- The aza-Michael addition is stereoselective, adding nucleophiles to the conjugated double bond with control over the relative configuration of substituents on the cyclopentane ring.

These mechanistic considerations ensure the synthesis of the target compound with high stereochemical purity and functional group compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone

Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane

Substitution: 2-Methyl-1-(prop-2-en-1-yl)cyclopentyl chloride or bromide

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Structural Isomers and Analogues

2-Methylcyclopentan-1-ol (C₆H₁₂O)

- Structure : Lacks the propenyl group, simplifying steric interactions.

- Properties : Higher boiling point than acyclic alcohols due to hydrogen bonding and cyclic rigidity.

- Reactivity : Oxidizes to ketones under strong conditions, typical of secondary alcohols .

2-(Prop-2-en-1-yl)cyclopentan-1-ol (C₈H₁₄O)

- Structure : Propenyl substituent without the methyl group.

- Reactivity : Enhanced hydroxyl group accessibility facilitates reactions like etherification .

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol (C₉H₁₄O)

Physical and Chemical Properties

Boiling Points and Solubility

- Cyclic vs. Acyclic : Cyclic alcohols (e.g., 2-methylcyclopentan-1-ol) exhibit higher boiling points than acyclic counterparts (e.g., 2-methylpentan-1-ol) due to stronger intermolecular forces .

- Effect of Substituents : The propenyl group in the target compound increases molecular weight but may reduce hydrogen bonding efficiency compared to 2-methylcyclopentan-1-ol.

Acidity

- The hydroxyl group’s acidity is lower in secondary alcohols (e.g., target compound) than in primary alcohols (e.g., 2-methylpentan-1-ol). Electron-donating substituents (methyl, propenyl) further reduce acidity .

Oxidation Pathways

- Target Compound : Undergoes cobalt-catalyzed oxidation to form bicyclic ethers (e.g., 2-oxabicyclo[3.3.0]octane derivatives) via allyl-directed radical cyclization .

- 2-Methylcyclopentan-1-ol: Typically oxidizes to ketones (e.g., 2-methylcyclopentanone) under similar conditions .

Electrophilic Additions

Comparative Data Table

Biologische Aktivität

2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol, a compound with a distinctive cyclopentane structure featuring both a hydroxyl group and an alkenyl substituent, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is , with a molecular weight of approximately 126.20 g/mol. It combines hydrophilic characteristics from the hydroxyl group and hydrophobic properties from the alkenyl chain, influencing its interactions in biological systems.

Antioxidant Activity

Research indicates that compounds similar to 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been employed to evaluate these effects, revealing that such compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has been investigated through various studies. For instance, structural analogs have demonstrated cytotoxic effects against several cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The IC50 values for these compounds suggest that they can inhibit cell proliferation effectively at relatively low concentrations .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These findings indicate a promising avenue for developing new anticancer therapies based on the structural features of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the hydroxyl group facilitates hydrogen bonding with biological targets, enhancing the compound's reactivity and interaction with enzymes or receptors involved in cancer pathways . Furthermore, the alkenyl moiety may participate in cycloaddition reactions, contributing to its biological effectiveness.

Case Studies

A notable study explored the synthesis and biological evaluation of derivatives of cyclopentanol compounds, including 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol. The study highlighted its role as an intermediate in synthesizing more complex organic molecules with enhanced biological activity. This underscores the importance of structural modifications in optimizing pharmacological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.